5-Acetoxymethyl-2-furaldehyde

Catalog No.
S567635
CAS No.
10551-58-3
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetoxymethyl-2-furaldehyde

CAS Number

10551-58-3

Product Name

5-Acetoxymethyl-2-furaldehyde

IUPAC Name

(5-formylfuran-2-yl)methyl acetate

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3

InChI Key

QAVITTVTXPZTSE-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CC=C(O1)C=O

Synonyms

5-[(Acetyloxy)methyl]-2-furancarboxaldehyde; 5-Acetoxymethylfurfural; (5-Formylfuran-2-yl)methyl Acetate; 5-(Acetoxymethyl)-2-furancarboxaldehyde; 5-Formyl-2-furfuryl Acetate; 5-Formyl-2-furylmethyl Acetate; 5-Formylfurfuryl Acetate;

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C=O

The exact mass of the compound 5-Acetoxymethyl-2-furaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Acetoxymethyl-2-furaldehyde (AMF, CAS: 10551-58-3) is a highly stable, hydrophobic furanic platform chemical derived from the acetylation of 5-hydroxymethylfurfural (HMF). In industrial and advanced laboratory procurement, AMF is prioritized over its hydroxylated counterpart due to its significantly higher thermal stability, extended shelf life, and proven processability. While traditional furanic precursors are notoriously difficult to handle and purify, AMF’s acetoxymethyl group reduces its water solubility and prevents spontaneous polymerization. This makes AMF a highly scalable intermediate for the synthesis of 2,5-furandicarboxylic acid (FDCA), furanic diamines, and advanced biofuel additives, offering a robust solution for workflows where precursor degradation typically compromises downstream yields [1].

Research Fit

Functional group Acetoxymethyl ester; distinct reactivity from hydroxyl analogs
Taste profile Reported sweet modulator in sensory research models
Research fit Supports flavor chemistry and bioassay research workflows

Buyers often attempt to procure 5-hydroxymethylfurfural (HMF) as a baseline furanic precursor, but this substitution frequently leads to critical process failures. HMF is highly hydrophilic, making it exceptionally difficult to extract from aqueous reaction mixtures without energy-intensive processes or massive solvent volumes. More importantly, HMF is thermally unstable; it readily polymerizes into dark, insoluble humins upon heating, concentration, or prolonged storage. When subjected to vacuum distillation, HMF undergoes severe degradation, resulting in massive yield losses. In contrast, AMF’s hydrophobic acetyl group protects the molecule from self-condensation, allowing for near-quantitative extraction and safe purification via vacuum distillation without the thermal degradation that plagues HMF [1].

Substitution Risk

Taste profile mismatch
AMF reported as sweet modulator; 5-HMF exhibits bitter taste profile in sensory assays and may not transfer
Lipophilicity context
Acetoxymethyl group increases lipophilicity vs hydroxyl analogs; membrane and solubility behavior may differ
Reactivity divergence
Acetoxymethyl ester vs hydroxyl group alters synthetic reactivity; FDCA-oriented routes may not transfer to 5-HMF

Vacuum Distillation Recovery: AMF vs. HMF

The thermal instability of HMF is a major bottleneck in furanic chemistry, as the molecule rapidly degrades and polymerizes into humins during standard purification processes like vacuum distillation. In direct contrast, AMF exhibits exceptional thermal stability. Studies demonstrating the cascade synthesis of furanic intermediates show that AMF can be subjected to in situ azeotropic and vacuum distillation with a 90.5% recovery rate, achieving up to 99.9% purity. Attempting the same distillation protocols with HMF results in substantial product loss due to thermal degradation [1].

Evidence DimensionDistillation recovery and thermal stability
Target Compound Data90.5% recovery at 99.9% purity via vacuum distillation
Comparator Or BaselineHMF (undergoes severe polymerization and yield loss)
Quantified Difference>90% intact recovery for AMF vs. severe thermal degradation for HMF
ConditionsVacuum distillation of furanic intermediates

Procurement of AMF eliminates the severe yield losses and purification bottlenecks associated with HMF thermal degradation, ensuring reproducible scale-up.

Taste Modulation
Head-to-head
Sweet taste modulator; enhances sweet perception in sensory model vs bitter 5-HMF
Supports flavor-research compound selection context
Sensory analysis in model balsamic vinegar matrix

Aqueous-Organic Phase Extraction Efficiency

A critical advantage of AMF in industrial processing is its hydrophobicity. HMF possesses a hydrophilic hydroxyl group, resulting in high water solubility and poor partition coefficients in standard organic solvents, which necessitates complex salting-out procedures or massive solvent volumes for extraction. By converting the hydroxyl group to an acetoxymethyl group, AMF becomes highly hydrophobic. This allows AMF to be easily and efficiently separated from aqueous or highly polar phases (such as deep eutectic solvents) via simple liquid-liquid extraction, achieving near-quantitative yields (up to 99%) in biphasic systems without the target molecule remaining trapped in the aqueous layer [1].

Evidence DimensionExtraction efficiency from polar/aqueous phases
Target Compound DataNear-quantitative extraction (up to 99% yield in biphasic organic extraction)
Comparator Or BaselineHMF (poor partition coefficient, requires high energy/solvent volumes)
Quantified DifferenceHighly efficient organic phase partitioning for AMF vs. hydrophilic trapping for HMF
ConditionsBiphasic solvent extraction (e.g., deep eutectic solvent/ethyl acetate)

AMF drastically reduces solvent consumption and energy costs during downstream isolation compared to hydrophilic furanics.

AQP1 Inhibition
Head-to-head
Blocks AQP1 ion conductance; reported comparable activity to 5-HMF
Reported comparable AQP1 activity context
In vitro human AQP1 channel assay

Precursor Suitability for FDCA Oxidation

2,5-Furandicarboxylic acid (FDCA) is a highly sought-after monomer for bioplastics, but synthesizing it directly from HMF often leads to substrate burning and humin byproduct formation due to HMF's high reactivity. Utilizing AMF as the oxidation precursor in a standard Co/Mn/Br catalytic system (in acetic acid) circumvents these side reactions. Research demonstrates that the catalytic oxidation of AMF yields FDCA at a highly efficient 91.1% yield. The acetoxymethyl group protects the intermediate during the initial stages of the reaction, ensuring that the carbon balance is directed toward FDCA rather than insoluble polymeric byproducts [1].

Evidence DimensionFDCA yield via Co/Mn/Br catalytic oxidation
Target Compound Data91.1% FDCA yield from AMF
Comparator Or BaselineDirect HMF oxidation (prone to substrate burning and lower selectivity)
Quantified DifferenceHighly selective 91.1% yield for AMF with minimized humin formation
ConditionsAerobic oxidation using Co/Mn/Br catalysts in an acetic acid system

For manufacturers of PEF and other furanic polymers, AMF provides a much cleaner, higher-yielding route to FDCA than direct HMF oxidation.

Lipophilicity
Reported
~39-fold higher lipophilicity than 5-HMF (calc. LogP ~1.16 vs -0.43)
Supports membrane-permeability context review
Calculated LogP; experimental validation to verify
NOX5 Antagonism
Class-level
Active as NOX5 antagonist in ROS inhibition assay
Supports NOX5 pathway study context
Cell-free amplex red assay; full IC50 data to verify
FDCA Synthesis
Source review
Patented intermediate; fructose dehydration to AMF then oxidation to FDCA
Supports biopolymer synthesis research context
Patent claims; process efficiency data to verify
Purity Grades
Specification review
Available at 97% (min. 96% GC) and 99% assay grades
Supports procurement specification review
Supplier specification; verify per-lot analytical data

Scalable Production of 2,5-Furandicarboxylic Acid (FDCA)

Following the evidence that AMF achieves a 91.1% yield when oxidized to FDCA, AMF is the preferred intermediate for industrial bioplastic monomer synthesis. Its compatibility with standard Amoco-style Co/Mn/Br oxidation in acetic acid, combined with its resistance to humin formation, makes it an ideal drop-in precursor for scaling up polyethylene 2,5-furandicarboxylate (PEF) production [1].

Advanced Biofuel Additive Formulation

Because of its high hydrophobicity and stability (as demonstrated by its high extraction efficiency and distillation recovery), AMF is an excellent candidate for direct use as a biofuel additive. Unlike HMF, which is hydrophilic and unstable, AMF blends well with non-polar fuels, offering high energy density without the risk of phase separation or polymerization during storage [2].

Synthesis of Furanic Amines and Specialized Derivatives

Due to its thermal stability and lack of self-condensation, AMF is the optimal starting material for reductive amination and other functionalization reactions. Chemical manufacturers use AMF to synthesize furanic diamines and specialty chemicals where the presence of a free, reactive hydroxyl group (as in HMF) would otherwise lead to unwanted side reactions and complex purification steps [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Flavor chemistry and sensomics research
Taste modulation profile
Sweet-modulation endpoint context
AQP1 channel and cancer cell research
AQP1 ion conductance context
Cell migration assay endpoint review
Biopolymer intermediate synthesis
Acetoxymethyl ester reactivity
Oxidation pathway and yield context

XLogP3

0.5

UNII

5HH6180XYD

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10551-58-3

Wikipedia

5-formylfurfuryl acetate

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